

Summary of Abexinostat Dose Escalation Studies

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Compound Focus: Abexinostat

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Study Population	Dosing Schedule	Dose Levels Escalated	Recommended Phase 2 Dose (RP2D)	Key Dose-Limiting Toxicity (DLT)
Chinese patients with relapsed/refractory B-cell Non-Hodgkin Lymphoma (r/r B-NHL) [1]	Oral, twice daily (BID) on a 7 days on/7 days off schedule in 28-day cycles [1]	40 mg BID, 60 mg BID, 80 mg BID [1]	80 mg BID [1]	Thrombocytopenia [1]
Patients with advanced solid tumors (in combination with radiotherapy) [2]	Oral, in two different schedules alongside hypofractionated radiotherapy [2]	Escalated to find MTD [2]	90 mg/m² (approx. 140 mg) [2]	Thrombocytopenia [2]

Detailed Experimental Protocols

The following methodologies are synthesized from the referenced clinical studies and supporting analytical development.

Clinical Trial Design Protocol

This protocol outlines the core structure of the Phase 1 dose escalation studies for **abexinostat**.

- **Study Population:** Patients with histologically confirmed advanced cancers (e.g., r/r B-NHL or solid tumors) who have failed standard therapies. Key inclusion criteria often include specific age ranges (e.g., 18-75 years), adequate organ function, and an ECOG performance status of 0-1 [1].
- **Dose Escalation Design:** A standard **"3 + 3" design** is typically employed [1].
 - A cohort of 3 patients is enrolled at a starting dose level.
 - If no DLTs are observed in the first cycle, escalation to the next dose level proceeds.
 - If a DLT occurs in 1 of 3 patients, the cohort is expanded to 3 more patients.
 - The MTD is defined as the highest dose at which fewer than 33% of patients experience a DLT. The RP2D is often set at or below the MTD [1].
- **Dosing Schedule:**
 - The established regimen for hematological malignancies is **80 mg orally, twice daily**, taken at least 30 minutes before or 2 hours after meals, on a cycle of **7 days of treatment followed by 7 days of rest** (each cycle is 28 days) [1].
 - Studies in solid tumors have tested different schedules, including continuous dosing for 14 days followed by a 7-day break [2].
- **DLT Assessment Period:** DLTs are primarily assessed during the **first 28-day treatment cycle**. DLTs are typically defined as grade 4 thrombocytopenia; grade 3 thrombocytopenia with bleeding; grade 4 neutropenia; or grade 3 neutropenia with fever [1].
- **Primary Endpoints:** Safety, tolerability, and determination of the MTD and RP2D [1].
- **Secondary Endpoints:** Pharmacokinetics (PK) profile and preliminary efficacy (e.g., Objective Response Rate) [1].

Pharmacokinetic (PK) and Bioanalytical Protocol

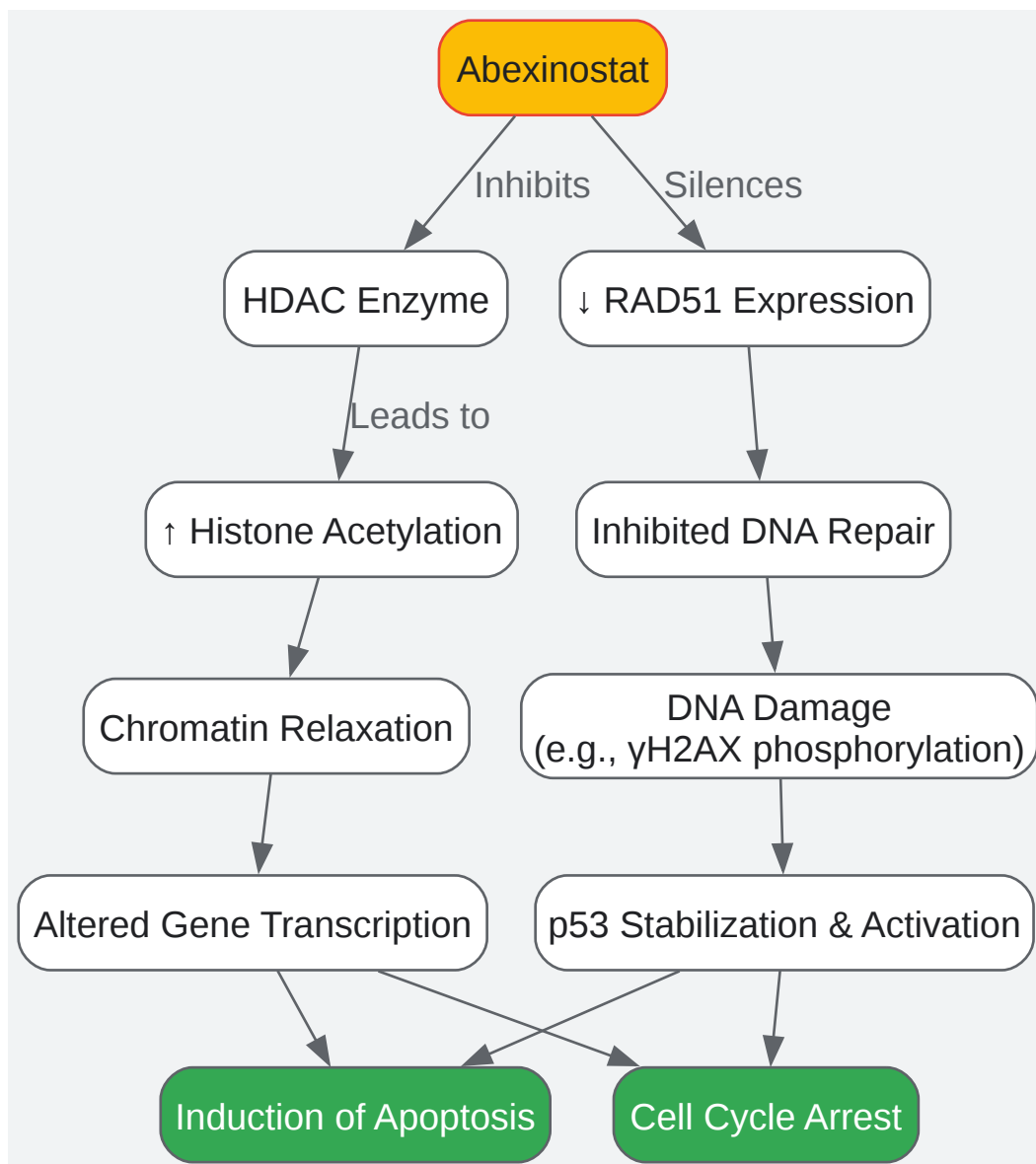
Monitoring drug exposure is crucial for dose escalation studies. The following method has been developed and validated for this purpose.

- **Analytical Method:** UPLC-MS/MS (Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry) [3].
- **Sample Type:** Plasma (e.g., from patients or animal models) [3].
- **Sample Preparation:** Protein precipitation with acetonitrile [3].
- **Chromatography:**
 - **Column:** Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).
 - **Mobile Phase:** Acetonitrile and 0.1% formic acid in water.
 - **Gradient Elution:** Acetonitrile from 10% to 90% over 1.4 minutes.

- **Run Time:** 2.0 minutes per sample [3].
- **Mass Spectrometry Detection:**
 - **Ionization:** Positive electrospray ionization (ESI+).
 - **Monitoring:** Selective reaction monitoring (SRM).
 - **Ion Transitions:** m/z 397.93 → 200.19 for **abexinostat** [3].
- **Data Application:** The PK parameters derived (e.g., half-life, $C_{\sim}max_{\sim}$, AUC) are used to understand the relationship between the administered dose and drug exposure in the body [1] [4].

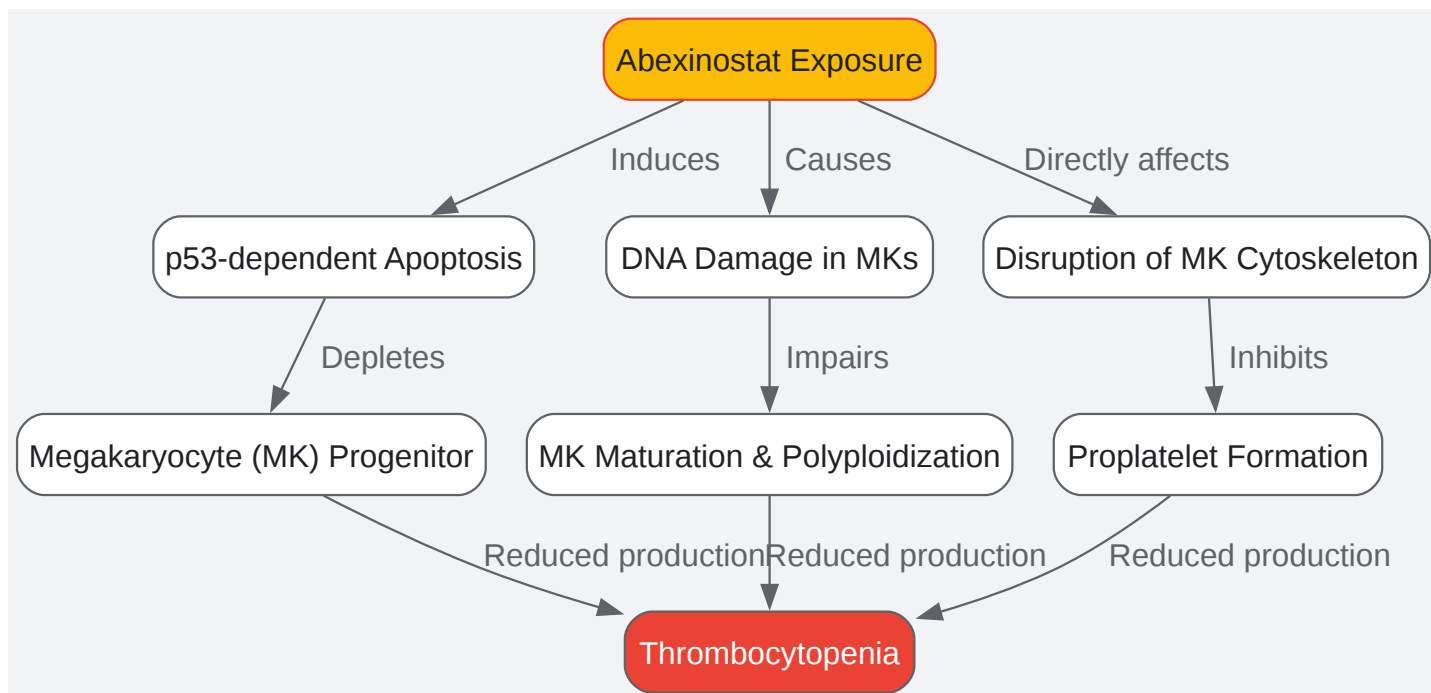
Mechanism of Action and Key Toxicity

Understanding the biological pathways affected by **abexinostat** helps contextualize its efficacy and primary side effect, thrombocytopenia. The following diagrams illustrate these mechanisms.



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*Diagram 1: **Abexinostat**'s anti-tumor mechanism involves inhibiting HDAC enzymes, leading to increased histone acetylation and altered gene transcription that promotes apoptosis and cell cycle arrest. A key parallel mechanism is the silencing of DNA repair genes like RAD51, resulting in accumulated DNA damage and p53-mediated cell death [2] [5].*



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*Diagram 2: **Abexinostat**-induced thrombocytopenia is multifactorial. It depletes megakaryocyte progenitors via p53-dependent apoptosis, impairs maturation, and directly disrupts the cytoskeleton to inhibit proplatelet formation—the final step of platelet release [5].*

Key Considerations for Protocol Design

- **Toxicity Management:** Proactive monitoring of platelet counts is essential. The "one week on, one week off" schedule was designed to allow for platelet recovery and has demonstrated improved tolerability [1] [4].
- **Pharmacokinetics:** **Abexinostat** exhibits rapid absorption (T_{max} ~ 0.5-1.0 h) and a relatively short half-life (2.56-8.31 h), supporting a twice-daily dosing regimen [1].
- **Combination Therapy:** When combining **abexinostat** with other agents (e.g., radiotherapy or targeted therapies), the MTD of the combination may be lower than that of the monotherapy. Careful dose finding for the combination is required [2] [6].

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